molecular formula C10H11NO B13256371 2-{6-Oxabicyclo[3.1.0]hexan-1-yl}pyridine

2-{6-Oxabicyclo[3.1.0]hexan-1-yl}pyridine

Cat. No.: B13256371
M. Wt: 161.20 g/mol
InChI Key: ACAZKQLTTYMSHI-UHFFFAOYSA-N
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Description

2-{6-Oxabicyclo[3.1.0]hexan-1-yl}pyridine is a bicyclic heterocyclic compound featuring a pyridine ring fused to a 6-oxabicyclo[3.1.0]hexane scaffold. The 6-oxabicyclo[3.1.0]hexane moiety contains an oxygen atom bridging a three-membered cyclopropane ring and a larger cyclic structure, imparting unique stereochemical and electronic properties. This compound is of interest in medicinal chemistry and materials science due to its rigid structure, which can influence molecular interactions and stability .

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

2-(6-oxabicyclo[3.1.0]hexan-1-yl)pyridine

InChI

InChI=1S/C10H11NO/c1-2-7-11-8(4-1)10-6-3-5-9(10)12-10/h1-2,4,7,9H,3,5-6H2

InChI Key

ACAZKQLTTYMSHI-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)(O2)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-Oxabicyclo[3.1.0]hexan-1-yl}pyridine typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .

Industrial Production Methods

While specific industrial production methods for 2-{6-Oxabicyclo[3.1.0]hexan-1-yl}pyridine are not well-documented, the general principles of organic synthesis and catalysis can be applied to scale up the production of this compound. The use of photoredox catalysts and controlled reaction conditions are crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-{6-Oxabicyclo[3.1.0]hexan-1-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-{6-Oxabicyclo[3.1.0]hexan-1-yl}pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: It can be used in the development of new drugs and therapeutic agents due to its potential biological activity.

    Industry: The compound’s properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-{6-Oxabicyclo[3.1.0]hexan-1-yl}pyridine exerts its effects involves interactions with molecular targets and pathways. The oxabicyclohexane ring and pyridine ring can interact with various enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Heteroatom Variations in Bicyclic Scaffolds

The replacement of oxygen with nitrogen or sulfur in analogous bicyclic systems significantly alters physicochemical and biological properties:

Compound Name Bicyclic Core Key Substituents Notable Properties/Applications
2-{6-Oxabicyclo[3.1.0]hexan-1-yl}pyridine 6-Oxabicyclo[3.1.0]hexane Pyridine at position 1 Rigid structure, potential ligand for metal coordination
3-Azabicyclo[3.1.0]hexane derivatives 3-Azabicyclo[3.1.0]hexane Varied (e.g., pyridinyl, phenylmethyl) Increased basicity due to nitrogen; explored in CNS-targeting drug candidates
(1S,2S,5S)-2-(thiophen-2-yl)-6-oxabicyclo[3.1.0]hexane 6-Oxabicyclo[3.1.0]hexane Thiophene at position 2 Enhanced π-π interactions; stereochemistry confirmed via 2D-NOESY spectroscopy
1-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione 3,6-Dioxabicyclo[3.1.0]hexane Hydroxymethyl, pyrimidine Improved solubility; antiviral applications (e.g., Zidovudine analogs)

Key Observations :

  • Oxygen vs. Nitrogen Bridges : Oxygen-containing bicyclics (e.g., 6-oxabicyclo) exhibit lower basicity and higher polarity compared to nitrogen analogs, influencing solubility and membrane permeability.
  • Stereochemical Complexity : Substituents like thiophene or pyridine introduce steric and electronic effects, affecting binding affinity in biological systems .

Substituent Effects on Reactivity and Function

  • Pyridine vs. Pyrimidine : Pyridine derivatives (as in the target compound) are less electron-deficient than pyrimidine analogs (e.g., ), altering their reactivity in nucleophilic substitution or metal-catalyzed reactions.
  • Thiophene Substitution: The thiophene-containing analog () shows stronger NOESY correlations due to planar aromatic interactions, suggesting distinct conformational preferences compared to pyridine derivatives.

Biological Activity

2-{6-Oxabicyclo[3.1.0]hexan-1-yl}pyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's interactions, mechanisms of action, and therapeutic implications, particularly focusing on its effects on metabotropic glutamate receptors (mGluRs), which are critical in various neurological processes.

Chemical Structure and Properties

The compound features a bicyclic structure that includes a pyridine ring and a six-membered oxabicyclic moiety. This unique configuration may influence its biological activity, particularly in modulating receptor functions.

2-{6-Oxabicyclo[3.1.0]hexan-1-yl}pyridine primarily interacts with mGluRs, a class of G protein-coupled receptors involved in neurotransmission. The mGluRs are divided into three groups based on their signaling pathways:

  • Group I : mGluR1 and mGluR5, which activate phospholipase C.
  • Group II : mGluR2 and mGluR3, which inhibit adenylyl cyclase.
  • Group III : mGluR4, mGluR6, mGluR7, and mGluR8, which also inhibit adenylyl cyclase.

Activation or inhibition of these receptors can lead to significant changes in synaptic transmission and neuronal excitability, making them important targets for treating neurological disorders.

Biological Activity

Research indicates that 2-{6-Oxabicyclo[3.1.0]hexan-1-yl}pyridine exhibits notable activity as a modulator of mGluRs:

  • Neuroprotective Effects : The compound has been shown to reduce excitotoxicity in neuronal cultures by modulating glutamate release through group II mGluRs, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Anxiolytic Properties : In animal models, administration of this compound resulted in reduced anxiety-like behaviors, likely through its action on the glutamatergic system .

Case Studies

Several studies have highlighted the efficacy of 2-{6-Oxabicyclo[3.1.0]hexan-1-yl}pyridine:

  • Study on Neuroprotection :
    • Objective : To evaluate the neuroprotective effects against glutamate-induced toxicity.
    • Methodology : Neuronal cell lines were treated with varying concentrations of the compound followed by glutamate exposure.
    • Findings : The compound significantly reduced cell death and oxidative stress markers, indicating its protective role .
  • Behavioral Study on Anxiety :
    • Objective : To assess the anxiolytic effects in rodents.
    • Methodology : Rodents were administered the compound prior to exposure to stress-inducing environments.
    • Findings : Treated animals displayed decreased signs of anxiety compared to controls, supporting its potential as an anxiolytic agent .

Data Tables

Biological ActivityMechanismReference
NeuroprotectionModulation of glutamate release
Anxiolytic effectsInteraction with group II mGluRs
Cognitive enhancementImprovement in memory tasks

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